1-(2,4-Dichlorophenyl)cyclobutane-1-carbonyl chloride
Description
1-(2,4-Dichlorophenyl)cyclobutane-1-carbonyl chloride is an organic compound with the molecular formula C11H9Cl3O It is characterized by the presence of a cyclobutane ring substituted with a 2,4-dichlorophenyl group and a carbonyl chloride group
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)cyclobutane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3O/c12-7-2-3-8(9(13)6-7)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQVNOVRTQVVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=C(C=C2)Cl)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)cyclobutane-1-carbonyl chloride typically involves the reaction of 2,4-dichlorobenzoyl chloride with cyclobutylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods: On an industrial scale, the production of 1-(2,4-Dichlorophenyl)cyclobutane-1-carbonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)cyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the cyclobutane ring can lead to the formation of cyclobutanone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines (e.g., aniline) in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) in an aqueous medium.
Major Products:
Substitution: Amides, esters, and thioesters.
Reduction: Cyclobutanol derivatives.
Oxidation: Cyclobutanone derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)cyclobutane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)cyclobutane-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)cyclobutane-1-carboxylic acid
- 1-(2,4-Dichlorophenyl)cyclobutane-1-methanol
- 1-(2,4-Dichlorophenyl)cyclobutane-1-amine
Uniqueness: 1-(2,4-Dichlorophenyl)cyclobutane-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
